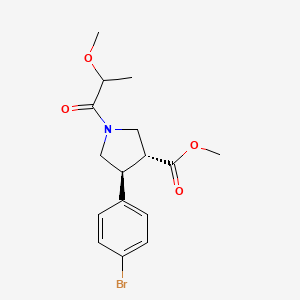
methyl (3R,4S)-4-(4-bromophenyl)-1-(2-methoxypropanoyl)pyrrolidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (3R,4S)-4-(4-bromophenyl)-1-(2-methoxypropanoyl)pyrrolidine-3-carboxylate is a synthetic organic compound with a distinct structure, characterized by the presence of a bromophenyl group and a methoxypropanoyl group attached to a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3R,4S)-4-(4-bromophenyl)-1-(2-methoxypropanoyl)pyrrolidine-3-carboxylate typically involves multiple steps. A common approach includes:
Formation of the pyrrolidine ring: : Starting from an appropriate amine and aldehyde to form the pyrrolidine ring through a Mannich-type reaction.
Introduction of the bromophenyl group: : This step often involves a nucleophilic substitution reaction where a bromophenyl derivative is introduced onto the pyrrolidine ring.
Esterification: : The carboxyl group is esterified using methanol to form the methyl ester.
Methoxypropanoyl group addition: : The final step involves the acylation of the pyrrolidine nitrogen with a methoxypropanoyl chloride.
Industrial Production Methods
Industrial synthesis might employ a more streamlined process involving high-yield reactions and readily available starting materials. Optimized catalysts, reaction conditions, and purification methods ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Can undergo oxidation reactions, particularly at the methoxy and bromophenyl sites.
Reduction: : Reduction reactions may target the carbonyl group in the methoxypropanoyl moiety.
Substitution: : Nucleophilic substitution reactions are common, especially at the bromophenyl position.
Common Reagents and Conditions
Oxidation: : Reagents like KMnO₄, CrO₃ in acidic conditions.
Reduction: : LiAlH₄ or NaBH₄ in protic solvents.
Substitution: : Nucleophiles like amines or thiols under mild conditions to replace the bromine atom.
Major Products
Oxidation: : Ketones or carboxylic acids.
Reduction: : Alcohols.
Substitution: : Various substituted phenyl derivatives.
Scientific Research Applications
Methyl (3R,4S)-4-(4-bromophenyl)-1-(2-methoxypropanoyl)pyrrolidine-3-carboxylate finds utility in:
Chemistry: : As an intermediate in the synthesis of more complex molecules.
Biology: : Studies involving enzyme inhibitors and receptor ligands.
Medicine: : Potential therapeutic agent due to its unique pharmacophore.
Industry: : Used in materials science for developing novel polymers or as a functional additive.
Mechanism of Action
The compound's effects are primarily mediated through interactions with specific molecular targets:
Enzyme inhibition: : Blocks the active site of target enzymes.
Receptor binding: : Acts as an agonist or antagonist at specific receptor sites.
Pathways involved: : Modulates biochemical pathways involving protein synthesis and degradation, signal transduction, and metabolic processes.
Comparison with Similar Compounds
Unique Features
Methyl (3R,4S)-4-(4-bromophenyl)-1-(2-methoxypropanoyl)pyrrolidine-3-carboxylate is distinctive due to:
Bromophenyl group: : Adds steric and electronic effects not found in other similar compounds.
Methoxypropanoyl group: : Enhances solubility and reactivity.
Pyrrolidine ring: : Provides a rigid scaffold for bioactive conformations.
Similar Compounds
Methyl (3R,4S)-4-phenylpyrrolidine-3-carboxylate: : Lacks the bromine substituent.
Methyl (3R,4S)-4-(4-chlorophenyl)-1-(2-methoxypropanoyl)pyrrolidine-3-carboxylate: : Similar but with a chlorine atom instead of bromine.
Methyl (3R,4S)-4-(4-methylphenyl)-1-(2-methoxypropanoyl)pyrrolidine-3-carboxylate: : Substituted with a methyl group.
This compound's potential spans multiple domains, highlighting the versatility and importance of its structure in scientific research and industry.
Properties
IUPAC Name |
methyl (3R,4S)-4-(4-bromophenyl)-1-(2-methoxypropanoyl)pyrrolidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BrNO4/c1-10(21-2)15(19)18-8-13(14(9-18)16(20)22-3)11-4-6-12(17)7-5-11/h4-7,10,13-14H,8-9H2,1-3H3/t10?,13-,14+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRUKNVNMBIEJNJ-ADSMYIAOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CC(C(C1)C(=O)OC)C2=CC=C(C=C2)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)N1C[C@@H]([C@H](C1)C(=O)OC)C2=CC=C(C=C2)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














